molecular formula C9H7BrFN B8391909 2-(1-Bromo-ethyl)-4-fluoro-benzonitrile

2-(1-Bromo-ethyl)-4-fluoro-benzonitrile

Cat. No.: B8391909
M. Wt: 228.06 g/mol
InChI Key: DQBWEXFRQZILKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Bromo-ethyl)-4-fluoro-benzonitrile is a halogenated benzonitrile derivative characterized by a bromo-ethyl substituent at the 2-position and a fluoro group at the 4-position of the benzene ring.

Properties

Molecular Formula

C9H7BrFN

Molecular Weight

228.06 g/mol

IUPAC Name

2-(1-bromoethyl)-4-fluorobenzonitrile

InChI

InChI=1S/C9H7BrFN/c1-6(10)9-4-8(11)3-2-7(9)5-12/h2-4,6H,1H3

InChI Key

DQBWEXFRQZILKJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC(=C1)F)C#N)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related benzonitrile derivatives, emphasizing substituent positions, physicochemical properties, synthetic routes, and applications.

Structural Features and Reactivity

Compound Name Substituents Key Structural Differences Reactivity Implications
2-(1-Bromo-ethyl)-4-fluoro-benzonitrile 2-(1-Bromo-ethyl), 4-fluoro, benzonitrile core Reference compound Bromo-ethyl enables alkylation or elimination reactions; nitrile and fluoro direct electrophilic substitution.
2-Bromo-4-fluorobenzonitrile (CAS 36282-26-5) 2-bromo, 4-fluoro, benzonitrile core Lacks ethyl chain; bromo directly on benzene Bromine at 2-position enhances electrophilic aromatic substitution .
4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3) 4-bromo, 2-fluoro, benzonitrile core Halogen positions swapped Altered regioselectivity in reactions due to substituent orientation .
2-Bromo-4-fluoro-5-methylbenzonitrile (CAS 916792-07-9) 2-bromo, 4-fluoro, 5-methyl Additional methyl group at 5-position Methyl increases steric hindrance; may reduce solubility .
4-Bromo-2-chloro-5-fluorobenzonitrile (CAS 1126779-33-6) 4-bromo, 2-chloro, 5-fluoro Additional chlorine substituent Higher molecular weight; enhanced reactivity in cross-coupling reactions .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Stability
This compound ~228.0 (estimated) Not reported Likely low in water Bromo-ethyl may confer thermal instability
2-Bromo-4-fluorobenzonitrile 200.0 85–90 Soluble in organic solvents Stable under inert conditions
4-Bromo-2-fluorobenzonitrile 200.0 72–75 Similar to above Comparable stability
4-Bromo-2-chloro-5-fluorobenzonitrile 249.4 Not reported Low aqueous solubility Sensitive to moisture

Key Research Findings

Positional Isomerism : Halogen positioning (e.g., 2-bromo vs. 4-bromo) significantly alters reactivity and regioselectivity in substitution reactions .

Steric and Electronic Effects : Methyl or ethyl groups reduce solubility but enhance stability in lipophilic environments, as seen in 2-Bromo-4-fluoro-5-methylbenzonitrile .

Pharmaceutical Utility : Fluorinated benzonitriles are prioritized in drug design for their metabolic stability and ability to modulate bioavailability, exemplified by Trelagliptin intermediates .

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